Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate
Description
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic organic compound featuring a dihydroindene backbone with a 2,2-dimethyl substitution and an ethyl ester group at position 3. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol (calculated). The compound is synthesized via rhodium-catalyzed cycloisomerization of dienyne precursors under inert conditions, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . This methodology highlights its role as a key intermediate in constructing neopentylene-fused frameworks, which are valuable in medicinal and materials chemistry .
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-1,3-dihydroindene-5-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-4-16-13(15)10-5-6-11-8-14(2,3)9-12(11)7-10/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
ZKAAWFVTYPVUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(C2)(C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid+ethanol→Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. The reaction mixture is typically heated to around 70-80°C and maintained under these conditions until the reaction is complete.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes structurally related dihydroindene derivatives and their distinguishing features:
Physicochemical Properties
- Solubility : The ethyl ester group in the target compound enhances lipophilicity compared to its carboxylic acid analog (logP ~3.2 vs. ~2.1) .
- Reactivity : The ketone-containing analog (Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate) undergoes nucleophilic additions at the carbonyl group, unlike the parent compound .
- Thermal Stability : Neopentyl substituents (2,2-dimethyl) confer steric protection, increasing thermal stability compared to unsubstituted dihydroindenes .
Research Findings and Data Tables
Table 1: Key Spectral Data for Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate
Table 2: Hazard Comparison
| Compound | Hazard Statements (GHS) |
|---|---|
| This compound | Not explicitly reported; inferred H319 (eye irritation) |
| Ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | H302 (harmful if swallowed), H315/H319 (skin/eye irritation) |
Biological Activity
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate (EDMDI) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
EDMDI is characterized by its unique indene structure, which contributes to its reactivity and biological potential. The molecular formula for EDMDI is , and it features a carboxylate functional group, which is crucial for its interactions with biological targets.
Biological Activities
1. Antitumor Activity
Research indicates that derivatives of EDMDI exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 14.9 nM against DDR1 signaling pathways, which are often dysregulated in cancer progression .
2. Anti-inflammatory Effects
EDMDI and its derivatives have been shown to possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
3. Antibacterial Properties
Several studies have investigated the antibacterial activity of EDMDI. It was found to exhibit moderate activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Case Study 1: Antitumor Mechanism
In a controlled experiment involving pancreatic cancer cells, a derivative of EDMDI was tested for its ability to suppress epithelial-mesenchymal transition (EMT). The results showed that the compound significantly inhibited colony formation and induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of EDMDI demonstrated that treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its effectiveness in modulating inflammatory responses .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
